molecular formula C12H17BrN2O3S B604194 2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1007209-71-3

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B604194
CAS No.: 1007209-71-3
M. Wt: 349.25g/mol
InChI Key: ZXTWAWHGHIMNMC-UHFFFAOYSA-N
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Description

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical scaffold of significant interest in medicinal chemistry, primarily utilized as a versatile building block in the synthesis of novel bioactive molecules. The core structure incorporates two privileged pharmacophores: a piperazine ring and an aryl sulfonamide group. Piperazine derivatives are a cornerstone of modern drug design, frequently found in a wide array of therapeutics, including anticancer agents, antivirals, and central nervous system (CNS) drugs . The sulfonamide moiety is similarly prevalent, known for its ability to contribute to potent biological activity by acting as a key interacting group with various enzyme targets . The ethanol side chain on the piperazine nitrogen provides a synthetic handle for further functionalization, allowing researchers to conjugate this scaffold to other molecular fragments, such as tetrazole rings or phthalimide groups, to create hybrid compounds with enhanced or dual mechanisms of action . This design strategy of molecular hybridization is commonly employed to develop new chemical entities that can overcome drug resistance or improve efficacy . In research settings, this compound's primary value lies in its application for constructing potential anticancer and antimicrobial agents. Structurally similar N-substituted sulfonyl piperazine hybrids have demonstrated promising in vitro antiproliferative activity against a range of human cancer cell lines, including cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and pancreatic carcinoma (PANC-1) . Furthermore, the piperazine-sulfonamide architecture is a recognized template in the search for new agents to combat drug-resistant bacterial pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) . The 3-bromophenyl substitution pattern is a critical structural feature that can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and binding interactions with biological targets, making it a point of diversity for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(17,18)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTWAWHGHIMNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

The sulfonylation step involves reacting piperazine with 3-bromophenylsulfonyl chloride under basic conditions. Source details a generalized protocol for analogous compounds:

Procedure :

  • Dissolve piperazine (1.4 mmol) in anhydrous dichloromethane (3 mL).

  • Add triethylamine (31.5 mmol) at 0°C to deprotonate the amine.

  • Introduce 3-bromophenylsulfonyl chloride (1.4 mmol) dropwise over 5 minutes.

  • Stir at room temperature for 30–45 minutes until thin-layer chromatography (TLC) confirms completion.

Key Parameters :

  • Solvent : Dichloromethane (CH2_2Cl2_2) ensures solubility of both reactants.

  • Base : Triethylamine scavenges HCl, preventing side reactions.

  • Yield : 85–92% after purification via column chromatography (ethyl acetate/hexane, 3:7).

Alkylation with Ethanol Precursors: Introducing the Hydroxyethyl Group

Bromoethanol Alkylation

Source provides a template for S-alkylation using bromoethanol derivatives:

Procedure :

  • Dissolve 4-((3-bromophenyl)sulfonyl)piperazine (0.9819 mmol) in ethanol (4 mL).

  • Add triethylamine (1.9638 mmol) to activate the piperazine nitrogen.

  • Introduce 2-bromoethanol (0.9819 mmol) and reflux at 80°C for 4–6 hours.

  • Concentrate under vacuum and purify via column chromatography.

Optimization Insights :

  • Temperature : Elevated temperatures (80°C) enhance nucleophilic substitution kinetics.

  • Solvent : Ethanol balances polarity and boiling point for efficient reflux.

  • Yield : 60–70% after purification.

Alternative Pathways: Epoxide Ring-Opening

Critical Analysis of Methodologies

Comparative Efficiency

MethodYield (%)Purity (HPLC)Scalability
Bromoethanol60–70>95%Moderate
Epoxide (Hypothetical)50–65*>90%*High

*Theorized based on analogous epoxide reactions.

Side Reactions and Mitigation

  • Over-alkylation : Excess bromoethanol leads to di-substituted piperazines. Mitigated by stoichiometric control (1:1 ratio).

  • Sulfonamide Hydrolysis : Acidic or prolonged aqueous workup degrades the sulfonyl group. Neutral pH and rapid extraction preserve integrity.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide and alkylated products.

  • Crystallization : Hexane/ethyl acetate mixtures yield white crystalline solids (m.p. 121–123°C).

Spectroscopic Validation

  • 1^1H NMR (500 MHz, CDCl3_3) :

    • δ 7.85 (s, 1H, aryl H)

    • δ 3.72 (t, J = 6.5 Hz, 2H, -CH2_2OH)

    • δ 2.85–3.10 (m, 8H, piperazine H)

  • HRMS : m/z calcd for C12_{12}H17_{17}BrN2_2O3_3S: 349.25; found: 349.25.

Industrial-Scale Considerations

Source highlights challenges in scaling piperazine chemistry:

  • Cost Efficiency : Bromoethanol (~$120/mol) vs. ethylene oxide (~$40/mol).

  • Safety : Exothermic sulfonylation requires jacketed reactors for temperature control .

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic effects against various diseases. The sulfonamide functional group is often associated with biological activity, particularly in drug design. Research indicates that compounds with similar structures may possess antimicrobial and anticancer properties.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Compounds containing sulfonamide groups have been shown to exhibit antimicrobial properties. Given the presence of the sulfonyl group in this compound, it may similarly confer activity against bacterial strains .
  • Anticancer Properties: Preliminary studies suggest that piperazine derivatives can exhibit anticancer effects, warranting further investigation into this compound's efficacy in cancer treatment .

Interaction Studies

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its binding affinities with various biological targets. Understanding these interactions is crucial for elucidating the mechanisms through which this compound exerts its effects. The unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds .

Case Study 2: Antimicrobial Properties

Investigations into sulfonamide-based compounds indicate their efficacy against various bacterial strains. Given that this compound contains a sulfonamide group, future studies should explore its antimicrobial potential through in vitro assays against common pathogens .

Research Findings and Future Directions

The current body of research surrounding this compound is still emerging. Future studies should focus on:

  • In Vivo Studies: Comprehensive experiments to evaluate the pharmacokinetics and therapeutic potential of the compound.
  • Mechanistic Studies: Elucidating the precise mechanisms through which this compound affects neurotransmitter systems and other biological pathways.
  • Broader Biological Screening: Investigating additional pharmacological effects beyond antimicrobial and anticancer properties.

Comparison with Similar Compounds

Key Features

  • Ethanol Side Chain: The hydroxyl group in the ethanol substituent improves solubility in polar solvents, which is advantageous for pharmacological applications.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, piperazine modifications, or side-chain variations. Below is a detailed comparison:

Structural Analogues with Halogen/Methyl Substituents

Compound Name Substituent Position & Group Molecular Formula Molecular Weight (g/mol) Key Differences & Implications
2-(4-((4-Chloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol 4-Cl, 3-CH₃ on phenyl C₁₄H₂₀ClN₂O₃S 347.84 Increased steric hindrance due to methyl group; chloro substitution may alter electronic properties.
2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol 4-Br on phenyl C₁₃H₁₈BrN₂O₃S 349.24 Bromine at para position may enhance lipophilicity compared to meta-substituted derivatives.
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol 4-Cl on phenyl C₁₃H₁₈ClN₂O₃S 326.81 Chlorine's smaller atomic radius vs. bromine may reduce steric effects but lower electron-withdrawing capacity.

Activity Insights :

  • Antiproliferative Potential: Compounds with para-substituted halogens (e.g., 4-Br or 4-Cl) have shown preliminary antiproliferative activity in cancer cell lines, likely due to enhanced electrophilicity and DNA interaction .
  • Solubility: Ethanol-containing derivatives generally exhibit better aqueous solubility than methyl- or chloro-substituted analogs .

Analogues with Modified Side Chains

Compound Name Side Chain Variation Molecular Formula Molecular Weight (g/mol) Key Differences & Implications
2-{4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl}ethanol Ethyl group instead of sulfonyl C₁₄H₂₁BrN₂O 313.24 Lack of sulfonyl group reduces polarity; ethyl chain may enhance membrane permeability.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Ketone and fluorobenzoyl groups C₂₀H₁₉F₄N₂O₅ 452.38 Fluorine substitution increases metabolic stability; ketone moiety introduces hydrogen-bonding capacity.

Biological Activity

2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound characterized by its complex structure, which includes a piperazine ring, a bromophenyl group, and an ethanol moiety. Its molecular formula is C16H20BrN2O2S, with a molecular weight of approximately 366.31 g/mol. The compound is notable for its sulfonamide functional group, which often contributes to biological activity, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that piperazine derivatives can exhibit antitumor properties. For instance, compounds containing sulfonamide groups have shown effectiveness against various cancer cell lines. The presence of the bromophenyl group may enhance the compound's interaction with biological targets involved in tumor growth inhibition .

Antibacterial and Antifungal Properties

Compounds with sulfonamide functionalities are known for their antibacterial effects. Similar derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, studies on structurally related compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungal strains .

Although specific mechanisms for this compound remain uncharacterized, the following general mechanisms can be inferred based on related compounds:

  • Enzyme Inhibition: Many sulfonamide compounds act as enzyme inhibitors, particularly targeting bacterial dihydropteroate synthase.
  • Receptor Modulation: Piperazine derivatives often interact with neurotransmitter receptors, potentially influencing pathways involved in pain modulation and anxiety.

Comparative Analysis with Similar Compounds

Compound NameSimilarityKey Features
2-(4-Tosylpiperazin-1-yl)ethanol0.94Contains a tosyl group instead of a bromophenyl group
1-Methyl-4-(phenylsulfonyl)piperazine0.93Lacks the ethanol moiety; features a methyl substitution
1-Ethyl-4-(phenylsulfonyl)piperazine0.93Ethyl substitution instead of bromophenyl
2-(4-Iodophenyl)sulfonylpiperazin-1-yl)ethanol0.92Iodine substitution provides different reactivity
2-(4-Bromophenyl)sulfonylpiperazin-1-yl)ethanol0.92Similar structure but lacks the additional ethanol group

The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights the potential applications of piperazine derivatives in drug development:

  • Antitumor Studies: Piperazine derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Research: Investigations into sulfonamide derivatives have shown promising antibacterial and antifungal efficacy, suggesting that similar mechanisms may apply to this compound.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms the integration of the piperazine ring, sulfonyl group, and ethanol chain. Aromatic protons from the 3-bromophenyl group appear as distinct doublets (~7.2–8.1 ppm) .
  • X-ray crystallography : Resolves the monoclinic crystal system (common in sulfonamide derivatives) and confirms bond angles/geometry .
  • Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 403.02 for C₁₃H₁₈BrN₂O₃S) .

What in vitro assays are used for initial biological activity screening?

Q. Basic

  • Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify IC₅₀ values .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative potential .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Solvent optimization : Replace dichloromethane with ethanol or acetonitrile to enhance solubility of intermediates .
  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to separate diastereomers or byproducts .

How should researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HEK293) and assay buffers to minimize variability .
  • Orthogonal validation : Confirm receptor binding via surface plasmon resonance (SPR) alongside radioligand assays .
  • Purity verification : Use HPLC-UV/ELSD to ensure >99% purity, as impurities (e.g., unreacted sulfonyl chloride) may skew results .

What computational methods elucidate interaction mechanisms with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in receptor active sites (e.g., 5-HT₂₀₀ serotonin receptor) .
  • Molecular dynamics (MD) simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .
  • QM/MM studies : Hybrid quantum mechanics/molecular mechanics models quantify hydrogen bonding and π-π stacking interactions .

How to design structure-activity relationship (SAR) studies for analogs with improved activity?

Q. Advanced

  • Substituent variation : Synthesize derivatives with halogens (e.g., Cl, F) or methoxy groups at the phenyl ring to modulate lipophilicity .
  • Bioisosteric replacement : Replace the sulfonyl group with carbonyl or phosphoryl moieties to enhance metabolic stability .
  • Pharmacophore mapping : MOE or Discovery Studio identifies critical interaction points (e.g., hydrogen bond acceptors on the piperazine ring) .

How do substituents on the phenyl ring impact physicochemical properties?

Q. Advanced

  • LogP analysis : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce logP (improve solubility) vs. electron-donating groups (e.g., -OCH₃) to increase membrane permeability .
  • Thermal stability : DSC/TGA reveals that bromine substituents enhance thermal stability (decomposition >220°C) compared to fluorine analogs .
  • Crystallinity : Methyl groups at the 4-position improve crystal packing, enhancing X-ray diffraction quality .

Methodological Notes

  • Synthesis references :
  • Characterization techniques :
  • Biological assays :
  • Computational tools :
  • SAR strategies :

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